[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate
Description
[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and bromophenyl groups
Properties
IUPAC Name |
[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Br2N2O2/c1-2-15-29-22-6-4-3-5-21(22)28-24(29)16-23(17-7-11-19(26)12-8-17)31-25(30)18-9-13-20(27)14-10-18/h3-14,16H,2,15H2,1H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPLMWPOXVUAES-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Br)/OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include bromine, phenylboronic acid, and palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of [(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. The bromophenyl groups may enhance this binding through hydrophobic interactions and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Phenyl-2-(4-bromophenyl)ethene: This compound shares the bromophenyl group but lacks the benzimidazole moiety.
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Similar in structure but with methoxy groups instead of the benzimidazole.
Uniqueness
[(E)-1-(4-bromophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-bromobenzoate is unique due to the presence of both the benzimidazole and bromophenyl groups, which confer specific chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
